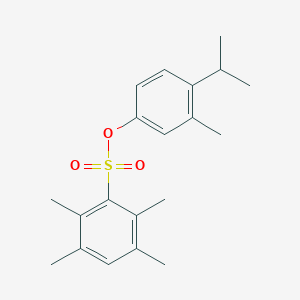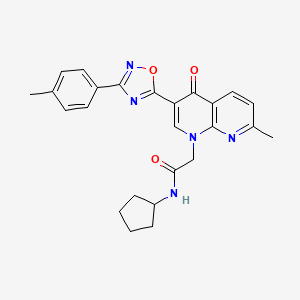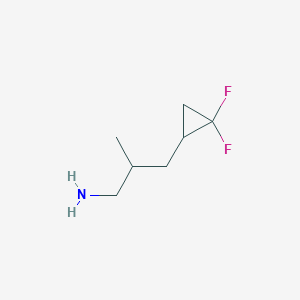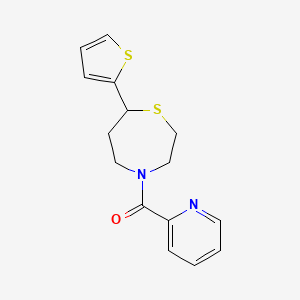
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide” is a fluorinated pyridine derivative. Fluorinated pyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are known for their unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring with a fluorine atom at the 3-position, a carboxamide group at the 4-position, and a 2-hydroxy-6-methylphenyl group attached to the nitrogen of the carboxamide .
Applications De Recherche Scientifique
Kinase Inhibition for Cancer Therapy
Compounds structurally related to "3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide" have been investigated for their potential as kinase inhibitors, particularly in the context of cancer therapy. For example, a study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. These inhibitors showed promising in vivo efficacy in a Met-dependent human gastric carcinoma model, highlighting their potential for cancer treatment (Schroeder et al., 2009).
Material Science and Polymer Chemistry
In material science, the synthesis and characterization of new compounds have led to the development of high-performance polymers. For instance, aromatic polyamides derived from specific carboxylic acids and aromatic diamines demonstrated excellent solubility, high thermal stability, and the ability to form transparent, flexible films. These materials have potential applications in various high-tech fields, including electronics and aerospace (Hsiao, Yang, Lin, 1999).
Neurological Disease Research
The study of serotonin receptors in Alzheimer's disease patients using specific molecular imaging probes illustrates the potential application of similar compounds in neurological research. This research provides insights into the molecular changes associated with cognitive decline, offering pathways for therapeutic intervention (Kepe et al., 2006).
Organic Synthesis and Catalysis
Research in organic synthesis has explored the use of carboxamides in reactions to afford corresponding carboxamides in good yields. This has implications for the synthesis of a wide range of organic molecules, potentially including pharmaceuticals and agrochemicals (Mukaiyama, Aikawa, Kobayashi, 1976).
Fluorescent Sensors and Imaging
The design and synthesis of heteroatom-containing organic fluorophores demonstrate the utility of pyridine derivatives in developing fluorescent sensors. These sensors can detect changes in pH and other chemical stimuli, offering tools for environmental monitoring, biological imaging, and chemical analysis (Yang et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of 3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide are currently unknown. This compound is a derivative of fluoropyridines, which are known for their unique physical, chemical, and biological properties . Fluoropyridines have been used in various applications, including as potential imaging agents for various biological applications .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the fluorine atom in the compound could potentially enhance its bioavailability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have significant molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of the fluorine atom in the compound could potentially enhance its stability, as fluorine atoms have been introduced into lead structures to improve the physical, biological, and environmental properties of new agricultural products .
Propriétés
IUPAC Name |
3-fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-8-3-2-4-11(17)12(8)16-13(18)9-5-6-15-7-10(9)14/h2-7,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRBWXZTBUJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B2896661.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)
![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)
![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)
![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)


